8-Fluoro-2-methylquinoline-3-carboxylic acid
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Overview
Description
8-Fluoro-2-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methylquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2-methylquinoline.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure or via Grignard reagents followed by oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Antimicrobial Agents: Potential use in the development of new antimicrobial agents due to its quinoline core.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.
Medicine:
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry:
Material Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methylquinoline-3-carboxylic acid depends on its specific application:
Biological Activity: It may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function.
Chemical Reactivity: The fluorine atom and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Enzymes: Potential inhibition of enzymes involved in metabolic pathways.
Receptors: Interaction with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
2-Methylquinoline-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
8-Fluoroquinoline-3-carboxylic acid: Lacks the methyl group, which can affect its reactivity and biological activity.
8-Fluoro-2-methylquinoline: Lacks the carboxylic acid group, altering its solubility and reactivity.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and lipophilicity.
Carboxylic Acid Group: Provides a site for further chemical modifications and interactions with biological targets.
8-Fluoro-2-methylquinoline-3-carboxylic acid stands out due to its unique combination of functional groups, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
8-fluoro-2-methylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-8(11(14)15)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIQXPESMYOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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